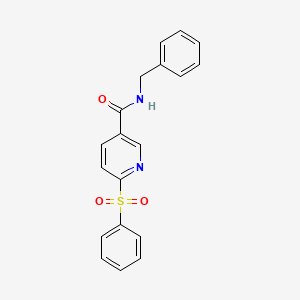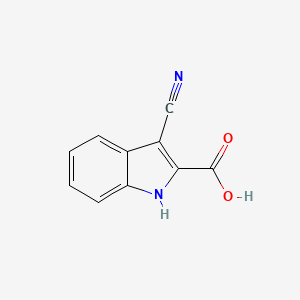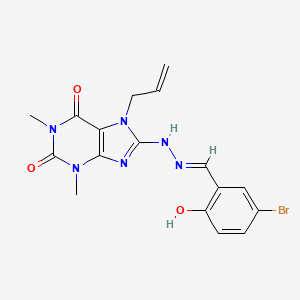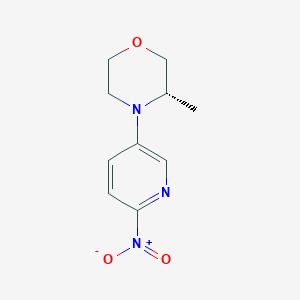
4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as B-F-F, is a sulfonamide compound that has been widely used in scientific research. It has gained attention due to its potential therapeutic applications in various diseases. The compound is synthesized by a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide is believed to exert its therapeutic effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a role in inflammation. 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Biochemical and Physiological Effects:
4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide has been shown to have antiviral activity against hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide is relatively easy to synthesize and purify. One limitation of using 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide. One area of interest is the development of 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide derivatives with improved therapeutic properties. Another area of interest is the use of 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide and its potential therapeutic applications.
Synthesis Methods
4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide is synthesized by reacting 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base. The reaction yields 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide as a white solid, which is then purified by recrystallization.
Scientific Research Applications
4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide has been used in numerous scientific research studies due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide has also been used as a tool in the development of novel drugs and therapies.
properties
IUPAC Name |
4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-10-5-3-9(16)4-6-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKACRPNZOTWVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-mesityl-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2460480.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2460482.png)
![N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2460484.png)
![N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2460485.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2460488.png)


![3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2460493.png)